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Compound of Interest

Compound Name:
2,6-Dichloro-3-nitrophenylboronic

acid

Cat. No.: B1393158 Get Quote

2,6-Dichloro-3-nitrophenylboronic acid is a highly functionalized synthetic intermediate of

significant interest in medicinal chemistry and organic synthesis. Its structure is characterized

by a unique combination of features: a boronic acid moiety for versatile cross-coupling

reactions, two ortho-chlorine atoms that introduce significant steric hindrance and alternative

reactive sites, and a meta-nitro group that strongly influences the electronic properties of the

aromatic ring. This guide provides a comprehensive analysis of its reactivity, offering field-

proven insights into its application, reaction protocols, and safety considerations. Boronic acids

are prized for their stability, low toxicity, and broad utility in forming carbon-carbon and carbon-

heteroatom bonds, making them indispensable tools in the synthesis of complex molecules and

active pharmaceutical ingredients.[1][2]

Physicochemical Properties and Handling
A thorough understanding of the compound's physical properties is fundamental to its effective

use and safe handling. The data presented below is essential for designing appropriate

experimental, storage, and handling procedures.
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Property Value Source

CAS Number 1072946-37-2

Molecular Formula C₆H₄BCl₂NO₄

Physical Form Solid

Purity Typically ≥97-98%

Storage Inert atmosphere, 2-8°C

Hazard Statements H302, H315, H319, H335

Stability and Storage: 2,6-Dichloro-3-nitrophenylboronic acid should be stored under an

inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) to prevent

degradation. Like many boronic acids, it can be susceptible to dehydration to form boroxines

(cyclic anhydrides), although this process is often reversible upon exposure to water. The

primary decomposition concerns would stem from thermal stress, which could potentially lead

to the degradation of the nitro group and the boronic acid moiety.[3]

Core Reactivity Profile
The reactivity of 2,6-dichloro-3-nitrophenylboronic acid is dominated by the interplay

between its three key functional groups. The following diagram illustrates the primary reaction

pathways available for this versatile reagent.
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Reactivity Map
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Caption: Key reaction pathways for 2,6-dichloro-3-nitrophenylboronic acid.

Suzuki-Miyaura Cross-Coupling: The Cornerstone
Reaction
The Suzuki-Miyaura coupling is arguably the most important application of arylboronic acids,

enabling the formation of C-C bonds between the boronic acid and an aryl or vinyl

halide/triflate.[4][5] This palladium-catalyzed reaction is a cornerstone of modern organic

synthesis due to its mild conditions and high functional group tolerance.[4]
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Mechanistic Considerations: The catalytic cycle involves three key steps: oxidative addition,

transmetalation, and reductive elimination.[5]

Pd(0)L₂

Ar¹-Pd(II)L₂(X)
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

Steric Hindrance: The two ortho-chlorine atoms on 2,6-dichloro-3-nitrophenylboronic acid
present significant steric bulk around the boronic acid moiety. This can slow down the

transmetalation step. To overcome this, the choice of ligand on the palladium catalyst is

critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic

carbene (NHC) ligands are often required to promote efficient coupling.

Electronic Effects: The strong electron-withdrawing nitro group decreases electron density on

the aromatic ring. This can influence the rate of transmetalation. The choice of base is also

crucial; weaker bases like carbonates (Na₂CO₃, Cs₂CO₃) or stronger, non-nucleophilic bases

like phosphates (K₃PO₄) are commonly used to facilitate the formation of the active boronate

species.[6]

Regioselectivity: In couplings with substrates containing multiple halide sites, this boronic

acid will couple at the position dictated by the coupling partner's reactivity (I > Br > OTf >>

Cl).[4]

Nitro Group Reduction
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The nitro group is readily reduced to an amine under various conditions. This transformation is

highly valuable as it converts the initial building block into a different, trifunctional reagent: 2,6-

dichloro-3-aminophenylboronic acid. This new compound contains an aniline moiety, which can

participate in a host of subsequent reactions, including amide bond formation, diazotization,

and further cross-coupling reactions.

Common Reducing Agents:

Tin(II) Chloride (SnCl₂): A classic and effective method for nitro group reduction in the

presence of other sensitive functional groups.

Catalytic Hydrogenation (H₂/Pd-C): A clean reduction method, though care must be taken as

some conditions can also lead to dehalogenation or reduction of the boronic acid group.

Iron (Fe) or Zinc (Zn) in Acetic Acid: A cost-effective and mild alternative.

Nucleophilic Aromatic Substitution (SNAr)
The presence of a strong electron-withdrawing nitro group ortho and para to the chlorine atoms

significantly activates the aromatic ring for nucleophilic aromatic substitution. While both

chlorine atoms are activated, the C6-Cl (para to the nitro group) is expected to be more

susceptible to substitution by strong nucleophiles (e.g., amines, alkoxides) than the C2-Cl. This

reactivity provides a pathway to displace one of the chloro substituents, introducing further

diversity into the molecular scaffold.[7] The low aromatic character of such highly substituted,

electron-poor systems facilitates this addition-elimination mechanism.[7]

Experimental Protocols
The following protocols are provided as self-validating systems for researchers. They represent

standard, field-proven methodologies that can be adapted as a starting point for specific

synthetic targets.

Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling 2,6-dichloro-3-nitrophenylboronic
acid with a generic aryl bromide.
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Start

Combine Reactants:
- Aryl Bromide (1.0 eq)
- Boronic Acid (1.2 eq)
- PdCl₂(dppf) (3 mol%)

- K₃PO₄ (2.0 eq)

Add Solvents:
- Dioxane/H₂O (4:1)

Degas Mixture:
- Bubble N₂ or Ar

 for 15 min

Heat Reaction:
- Stir at 80-100 °C

 for 4-12 h

Monitor Progress:
- TLC or LC-MS

Work-up:
- Cool, Dilute with EtOAc
- Wash with H₂O, Brine

Purify:
- Dry (Na₂SO₄), Concentrate
- Column Chromatography

Final Product

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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